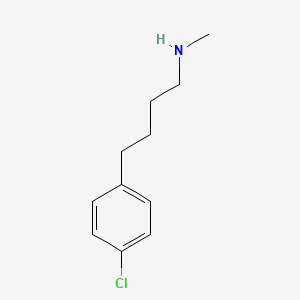

4-Chloro-N-methyl-benzenebutanamine

Description

Properties

Molecular Formula |

C11H16ClN |

|---|---|

Molecular Weight |

197.70 g/mol |

IUPAC Name |

4-(4-chlorophenyl)-N-methylbutan-1-amine |

InChI |

InChI=1S/C11H16ClN/c1-13-9-3-2-4-10-5-7-11(12)8-6-10/h5-8,13H,2-4,9H2,1H3 |

InChI Key |

QCISWKFZSAKPSG-UHFFFAOYSA-N |

Canonical SMILES |

CNCCCCC1=CC=C(C=C1)Cl |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

4-Chloro-N-methyl-benzenebutanamine is studied for its potential therapeutic applications. Its structural characteristics allow it to interact with biological systems effectively.

- Antidepressant and Anxiolytic Properties : Research indicates that compounds similar to this compound may exhibit antidepressant and anxiolytic effects. These effects are attributed to their ability to modulate neurotransmitter systems, particularly the serotonin and norepinephrine pathways.

- Case Study : A study published in the Journal of Medicinal Chemistry evaluated a series of related compounds for their efficacy in treating anxiety disorders. The findings suggested that modifications to the N-methyl group enhanced the binding affinity to serotonin receptors, indicating potential for further development as therapeutic agents .

Organic Synthesis

The compound serves as an important intermediate in organic synthesis, particularly in the production of various pharmaceuticals and agrochemicals.

- Synthesis of Complex Molecules : this compound can be utilized as a building block in synthesizing more complex organic molecules. Its chlorinated structure allows for nucleophilic substitution reactions, which are essential in forming new carbon-nitrogen bonds.

- Research Example : In a synthetic route reported by chemists at a leading university, this compound was used to synthesize novel benzamide derivatives that exhibited promising antibacterial activity against resistant strains of bacteria .

Material Science

In materials science, this compound is explored for its potential use in developing polymers and other materials with enhanced properties.

- Polymer Additive : The compound can act as an additive in polymer formulations, improving mechanical properties and thermal stability. Its incorporation into polymer matrices has been shown to enhance the durability and resistance to environmental stressors.

- Case Study : A recent investigation into polymer composites highlighted the use of this compound as a modifier that improved the tensile strength and flexibility of polyurethane-based materials .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities between 4-Chloro-N-methyl-benzenebutanamine and related compounds:

Key Comparative Analyses

Halogen Effects: Chloro vs. Bromo Substituents

- 4-Bromobenzenamine (C₆H₆BrN) replaces the chloro group with bromine, increasing molecular weight (172.02 vs. 155.63 g/mol).

- Chlorine’s electronegativity withdraws electron density from the aromatic ring, activating the ring for electrophilic substitution at specific positions, whereas bromine’s lower electronegativity may alter reaction kinetics .

Amine Chain Length and Substituents

- N-(4-Methylbenzyl)-1-butanamine hydrochloride features a longer butyl chain (vs. The hydrochloride salt form enhances water solubility, a critical factor in drug formulation .

- The methyl group in this compound reduces steric hindrance compared to bulkier substituents, favoring reactions at the amine site .

Functional Group Diversity

- 4-Chloro-N-(2-(4-morpholinyl)ethyl)benzamide introduces a morpholine ring and amide bond. The morpholine’s oxygen atom can participate in hydrogen bonding, improving solubility in polar solvents. The amide group stabilizes the structure against hydrolysis compared to primary amines .

- The benzylidene imine in Benzenamine, 4-chloro-N-[(4-chlorophenyl)phenylmethylene] introduces a conjugated π-system, which may absorb UV light and serve as a ligand in metal-organic frameworks .

Electronic Effects of Substituents

- Methoxy groups (e.g., in Benzenamine, 4-butyl-N-[(4-methoxyphenyl)methylene] ) are electron-donating, activating the aromatic ring toward electrophiles. In contrast, chloro groups are electron-withdrawing, directing incoming electrophiles to meta/para positions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.